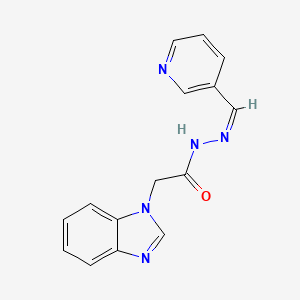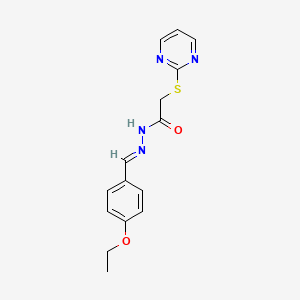
N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide, also known as NBIC, is a synthetic compound that belongs to the family of indole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. NBIC has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties.
Applications De Recherche Scientifique
N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties. Several studies have reported the cytotoxic effects of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide against various cancer cell lines, including breast, lung, and prostate cancer. N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has also been found to inhibit the growth of several fungal and bacterial strains, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide is not fully understood. However, several studies have suggested that it exerts its biological activities by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has also been found to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylase, which are involved in the regulation of DNA replication and gene expression.
Biochemical and Physiological Effects
N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has been found to possess various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In addition, N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide is also soluble in a wide range of solvents, making it suitable for various biological assays. However, N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has some limitations for lab experiments. It has poor water solubility, which may limit its bioavailability in vivo. In addition, N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide may exhibit cytotoxic effects at high concentrations, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide. Firstly, further studies are needed to elucidate the mechanism of action of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide and its potential targets in cancer cells. Secondly, the pharmacokinetics and pharmacodynamics of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide need to be investigated to determine its potential for clinical applications. Thirdly, the development of novel formulations of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide, such as nanoparticles or liposomes, may improve its bioavailability and therapeutic efficacy. Fourthly, the combination of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide with other anticancer agents may enhance its cytotoxic effects and reduce the risk of drug resistance. Finally, the investigation of the potential side effects and toxicity of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide in vivo is necessary for the development of safe and effective therapeutic strategies.
Conclusion
In conclusion, N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses various biological activities, including anticancer, antifungal, and antibacterial properties. N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. It has also been found to exhibit anti-inflammatory and analgesic properties. N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide, including the elucidation of its mechanism of action, investigation of its pharmacokinetics and pharmacodynamics, and development of novel formulations and combination therapies.
Méthodes De Synthèse
The synthesis of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide involves the reaction of 3-nitrobenzaldehyde and 1H-indole-7-carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The yield of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide can be improved by optimizing the reaction conditions, such as the molar ratio of reactants, reaction time, and temperature.
Propriétés
IUPAC Name |
N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-16(14-6-2-4-12-7-8-17-15(12)14)19-18-10-11-3-1-5-13(9-11)20(22)23/h1-10,17H,(H,19,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSBVLDLBBVAKM-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(=O)N/N=C\C3=CC(=CC=C3)[N+](=O)[O-])NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)




![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911228.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5911230.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B5911238.png)
![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)